molecular formula C11H13B B1290908 2-Bromo-4-(4-methylphenyl)-1-butene CAS No. 731772-22-8

2-Bromo-4-(4-methylphenyl)-1-butene

Cat. No. B1290908
CAS RN: 731772-22-8
M. Wt: 225.12 g/mol
InChI Key: XCMVALAAPGENLT-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylphenyl)-1-butene is a halogenated organic compound that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential behavior and applications of this compound.

Synthesis Analysis

The synthesis of halogenated butenes, such as 2-bromo-1-butene, can be achieved through various methods. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was reported using a Wittig-Horner reaction, which involves the reaction of butanone with diethoxyphosphoryl acetic acid ethyl ester, followed by bromination and debrominative decarboxylation, yielding an overall yield of 53.2% based on butanone . Similarly, 1-bromo-3-buten-2-one was synthesized from 2-butanone through a sequence of reactions, including bromination and rearrangement steps . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate phenyl group at the correct position in the molecule.

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied using various techniques. For example, the structure of 1-bromo-3-methyl-2-butene was investigated using electron diffraction, revealing the presence of a gauche conformer as the major component in the vapor phase . X-ray crystallography has been used to confirm the molecular structure of other complex brominated molecules, such as 3-phenyl-3-trimethylsilyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene . These studies suggest that the molecular structure of this compound could be similarly elucidated using these techniques.

Chemical Reactions Analysis

The reactivity of brominated butenes has been explored in various contexts. For instance, the photodissociation of 2-bromo-1-butene has been studied, revealing that the resulting radicals can undergo C-C fission to form allene and methyl, or C-H fission to form H + 1-butyne and H + 1,2-butadiene . Additionally, 1-bromo-3-buten-2-one has been investigated as a building block in organic synthesis, with reactions including reduction to the corresponding alcohol, formation of aza-heterocycles with primary amines, and Michael addition with activated methylene compounds . These findings provide a basis for predicting the types of reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butenes can be inferred from studies on similar compounds. The crystal structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate indicates intermolecular interactions such as hydrogen bonds and π-π interactions, which could influence the compound's physical properties . The crystal structure of another complex brominated compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provides insights into the conformation and non-planarity of the butadiene unit, which may affect reactivity and stability . These studies suggest that this compound may exhibit specific physical properties and intermolecular interactions that could be characterized through similar analyses.

Scientific Research Applications

Photodissociation Studies

  • Miller et al. (2005) conducted a study using 2-bromo-1-butene (a related compound to 2-Bromo-4-(4-methylphenyl)-1-butene) to investigate the unimolecular reaction dynamics of C4H7 radical isomers. They utilized a molecular beam scattering technique and photodissociation at 193 nm to produce 1-buten-2-yl radicals. This study provided insights into the reaction dynamics and energetic onsets of dissociation channels in such radicals (Miller et al., 2005).

Organic Synthesis Building Blocks

  • Westerlund et al. (2001) investigated 1-Bromo-3-buten-2-one, a compound structurally related to this compound, as a building block in organic synthesis. They explored its reduction to alcohol, reaction with primary amines, and formation of carbocycles, providing a basis for its utility in various synthetic pathways (Westerlund et al., 2001).

Synthesis Methods

  • He (2004) described the synthesis of (Z)-1-Bromo-2-methyl-1-butene, a compound closely related to this compound, using the Wittig-Horner reaction. This study provides a methodological framework for the synthesis of similar brominated butene derivatives (He, 2004).

Stereospecific Addition in Organic Chemistry

  • SatoKikumasa et al. (1975) studied the reaction of organic halides with complexes prepared from 1-bromo-2-methyl-4-phenoxy-2-butene, which shares a structural similarity with this compound. They demonstrated the stereoselective synthesis of trisubstituted olefins, highlighting the importance of such compounds in stereospecific organic reactions (SatoKikumasa et al., 1975).

Surface Chemistry and Catalysis

  • Levinson et al. (2001) explored the reactions of bromomethylcyclopropane, a compound related to this compound, on oxygen-covered surfaces. This study offers insights into the behavior of such compounds in surface chemistry and catalysis, particularly in relation to radical intermediates (Levinson et al., 2001).

Copolymerization Research

  • Trumbo (1992) investigated the copolymerization of 4-bromo-2-vinyl thiophene, which bears some resemblance to this compound, with methyl methacrylate and n-butyl acrylate. This research contributes to the understanding of copolymerization behaviors involving brominated butenes (Trumbo, 1992).

properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMVALAAPGENLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641127
Record name 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-22-8
Record name 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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